

Procurcumadiol: A Comprehensive Physicochemical Profile for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Procurcumadiol*

Cat. No.: *B8235505*

[Get Quote](#)

For Immediate Release

This technical guide provides a detailed overview of the physicochemical properties of **Procurcumadiol**, a sesquiterpenoid found in plants of the *Curcuma* genus.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals interested in the fundamental characteristics of this natural compound.

Core Physicochemical Properties

Procurcumadiol, with the CAS Number 129673-90-1, possesses a distinct molecular structure that dictates its physical and chemical behavior.^{[3][4]} A summary of its key physicochemical properties is presented below.

Table 1: General Physicochemical Properties of Procurcumadiol

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₂ O ₃	[1][4]
Molecular Weight	250.33 g/mol	[1][4]
IUPAC Name	(3S,3aR,8aS)-3,3a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,4,8a-tetrahydroazulen-6-one	[1]
Physical Description	Solid	[5]

Table 2: Experimental and Predicted Physicochemical Data

Property	Value	Type	Source
Melting Point	150 - 150.5 °C	Experimental	[3][4][5]
Boiling Point	380.5 ± 42.0 °C	Predicted	[4]
Water Solubility	1.16 g/L	Predicted	[3]
logP	1.18 - 2.134	Predicted	[3][4]
pKa (Strongest Acidic)	13.22 - 13.56	Predicted	[3][4]
pKa (Strongest Basic)	-3.3	Predicted	[3]
Polar Surface Area	57.53 Å ²	Predicted	[3]
Hydrogen Bond Donor Count	2	Computed	[1][4]
Hydrogen Bond Acceptor Count	3	Computed	[3][4]
Rotatable Bond Count	0	Computed	[3][4]

Experimental Protocols

While specific experimental protocols for the determination of **Procurcumadiol**'s physicochemical properties are not extensively documented in publicly available literature, the following are generalized, standard methodologies that can be applied.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Principle: A small, finely powdered sample of the compound is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes
- Thermometer
- Mortar and pestle

Procedure:

- A small amount of **Procurcumadiol** is finely ground using a mortar and pestle.[6]
- The powdered sample is packed into a capillary tube to a height of 2-3 mm.[7]
- The capillary tube is placed in the heating block of the melting point apparatus.[7]
- The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.
- The heating rate is then slowed to 1-2°C per minute.[7]
- The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded.[6]
- The melting point is reported as the range $T_1 - T_2$. For pure compounds, this range is typically narrow (0.5-2°C).[8]

Determination of Aqueous Solubility

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to achieve equilibrium. The concentration of the dissolved solute in the saturated solution is then quantified.

Apparatus:

- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system

Procedure:

- An excess amount of **Procurcumadiol** is added to a vial containing a known volume of water.[\[9\]](#)
- The vial is sealed and placed in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-72 hours) to reach equilibrium.[\[9\]](#)
- After agitation, the suspension is allowed to stand to allow for the separation of the undissolved solid.
- The suspension is then centrifuged to further separate the solid from the supernatant.[\[9\]](#)
- A sample of the clear supernatant is carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.[\[9\]](#)

- The concentration of **Procuremadiol** in the filtrate is determined using a validated HPLC method.
- The solubility is reported in units such as mg/mL or mol/L.[9]

Determination of pKa

The acid dissociation constant (pKa) can be determined using various methods, including potentiometric titration and UV-Vis spectrophotometry.

Principle (Potentiometric Titration): A solution of the compound is titrated with a standard solution of an acid or base, and the pH is monitored throughout the titration. The pKa is the pH at which the compound is 50% ionized.

Apparatus:

- pH meter with a calibrated electrode
- Burette
- Stir plate and stir bar
- Beaker

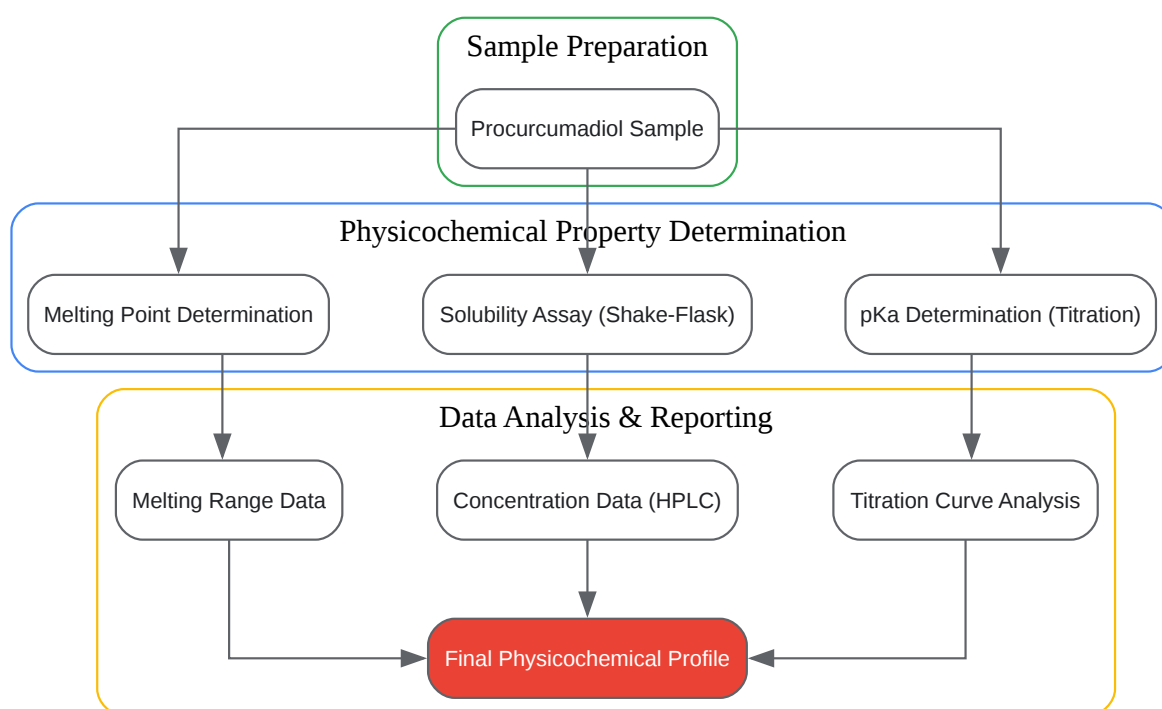
Procedure:

- A known amount of **Procuremadiol** is dissolved in a suitable solvent (e.g., a co-solvent system if water solubility is low).
- A calibrated pH electrode is immersed in the solution.
- The solution is titrated with a standardized solution of NaOH (for acidic pKa) or HCl (for basic pKa) in small increments.[10]
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.

- The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.[11]

Visualizations

Experimental Workflow for Physicochemical Characterization



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the experimental determination of key physicochemical properties of **Procumadiol**.

Biological Context

Procumadiol is a naturally occurring sesquiterpenoid found in *Curcuma longa* (turmeric) and *Curcuma phaeocaulis*. [1][2] While the biological activities of curcuminoids from turmeric have been extensively studied, specific research on the signaling pathways directly modulated

by **Procurcumadiol** is limited. Further investigation is required to elucidate its precise biological functions and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Procurcumadiol | C₁₅H₂₂O₃ | CID 14633012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phytochemical: Procurcumadiol [caps.ncbs.res.in]
- 3. Showing Compound Procurcumadiol (FDB013258) - FooDB [foodb.ca]
- 4. lookchem.com [lookchem.com]
- 5. 3,3a-Dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,4,8a-tetrahydroazulen-6-one | C₁₅H₂₂O₃ | CID 14633011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Procurcumadiol: A Comprehensive Physicochemical Profile for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8235505#physicochemical-properties-of-procurcumadiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com